5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

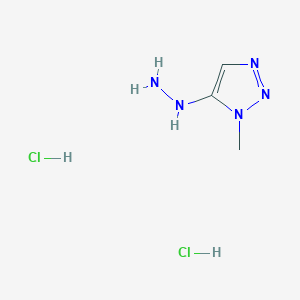

5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is a chemical compound with the molecular formula C3H8ClN5 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The hydrazinyl group (-NH-NH2) acts as a strong nucleophile, facilitating reactions with electrophilic reagents:

-

Reaction with Carbonyl Compounds : Forms hydrazones under mild conditions. For example, condensation with aromatic aldehydes yields Schiff base derivatives, which are precursors for heterocyclic systems .

-

Coupling with Alkyl/Aryl Halides : Substitution reactions generate N-alkylated or N-arylated triazole derivatives. Copper catalysis enhances regioselectivity in these reactions .

Example Reaction Pathway :

5-Hydrazinyl-triazole+R-XCu, 60°CN-R-substituted triazole+HX

Oxidative Cyclization

The compound participates in oxidative cyclization to form fused heterocycles:

-

With Ceric Ammonium Nitrate (CAN) : CAN acts as both a Lewis acid and oxidant, enabling cyclization to form 1,2,4-triazolo[4,3-a]pyridines (yields: 79–98%) .

-

Selenium Dioxide (SeO2_22) : Promotes intramolecular cyclization of hydrazones into triazolo-pyridazines or pyrimidines under reflux .

Mechanistic Insight :

-

Hydrazinyl group coordinates with CAN/SeO2.

-

Oxidative dehydrogenation forms nitrilimine intermediates.

-

1,3-Dipolar cycloaddition with dipolarophiles yields fused triazoles .

Microwave-Assisted Transformations

Microwave irradiation accelerates reactions with amines or carbonyl compounds:

-

Primary/Secondary Amines : Nucleophilic ring-opening of succinimide derivatives followed by triazole recyclization (e.g., forming propanamides) .

-

Aromatic Amines : Requires pre-functionalized succinimides due to lower nucleophilicity .

Example Synthesis :

N-Guanidinosuccinimide+R-NH2MW, 100°C3-(5-Amino-triazolyl)propanamide

Tautomerism and Stability

The compound exhibits annular prototropic tautomerism, confirmed via NMR and X-ray crystallography:

-

1,2,3-Triazole ↔ 1,2,4-Triazole : Equilibrium depends on solvent polarity and temperature .

-

Impact on Reactivity : Tautomeric forms influence regioselectivity in subsequent reactions .

Biological Activity Modulation

Derivatives show enhanced pharmacological properties:

科学研究应用

Medicinal Chemistry Applications

Bioisosteric Properties

The compound serves as a valuable bioisostere in medicinal chemistry. Triazole derivatives are often incorporated into pharmaceutical drugs to enhance their pharmacological properties. For instance, 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride is structurally related to compounds like tazobactam and mubritinib, which are used as β-lactamase inhibitors and tyrosine kinase inhibitors, respectively.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies show that this compound can inhibit microbial growth by binding to specific enzymes and receptors involved in metabolic pathways . This property is critical for developing new antibiotics and antifungal agents.

Anticancer Potential

The incorporation of triazole derivatives into drug design has also been linked to anticancer activities. For example, certain derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation . The structural flexibility of triazoles allows for modifications that can enhance selectivity and potency against cancer targets.

Materials Science Applications

Click Chemistry

In materials science, this compound is utilized in click chemistry reactions. The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction facilitates the rapid synthesis of triazole-based polymers and nanomaterials. This method has proven advantageous due to its high yields and regioselectivity .

Polymer Development

Triazole derivatives are being explored for their potential in creating novel polymeric materials with unique properties. These materials can be tailored for specific applications in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and functionalization capabilities .

Case Studies

作用机制

The mechanism of action of 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.

相似化合物的比较

Similar Compounds

1-methyl-1H-1,2,3-triazole: A precursor to 5-hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride.

5-amino-1-methyl-1H-1,2,3-triazole: Similar structure but with an amino group instead of a hydrazinyl group.

5-hydrazinyl-1H-1,2,3-triazole: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

5-Hydrazinyl-1-methyl-1H-1,2,3-triazole dihydrochloride (CAS No. 1820604-39-4) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C3H8ClN5 with a molecular weight of approximately 149.58 g/mol. It features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,3-triazole with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. This method allows for the efficient production of the compound with high purity .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves interference with nucleic acid synthesis or enzyme function within microbial cells .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies reveal that it may induce apoptosis in cancer cell lines such as HCT116 and MDA-MB-231. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes involved in DNA replication or metabolic pathways.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis.

These mechanisms contribute to both its antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in treating infections and cancer:

- Anticancer Study : A derivative similar to 5-hydrazinyl-1-methyl-1H-1,2,3-triazole demonstrated an IC50 value of 0.43 µM against HCT116 cells, indicating potent anticancer activity while sparing normal cells .

- Antimicrobial Efficacy : Research on triazoles has shown their ability to inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in drug development:

属性

IUPAC Name |

(3-methyltriazol-4-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.2ClH/c1-8-3(6-4)2-5-7-8;;/h2,6H,4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALIHJMEDQQBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。